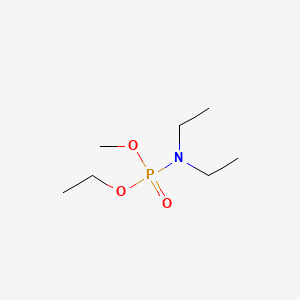

Diethylphosphoramidic acid ethyl methyl ester

Description

Diethylphosphoramidic acid ethyl methyl ester (IUPAC name: Ethyl methyl ethyl(propan-2-yl)phosphoramidoate) is a phosphoramidate ester characterized by a central phosphorus atom bonded to an ethyl group, a methyl ester, and two amine substituents (ethyl and isopropyl groups). Its molecular formula is C₈H₂₀NO₃P, with an average molecular mass of 209.22 g/mol. This compound belongs to the organophosphorus family, which is notable for its applications in agrochemicals, pharmaceuticals, and chemical synthesis due to tunable reactivity and biological interactions .

Phosphoramidates like this compound are structurally distinct from phosphonates (which feature a direct P–C bond) and phosphates (P–O bonds).

Properties

CAS No. |

89893-77-6 |

|---|---|

Molecular Formula |

C7H18NO3P |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

N-[ethoxy(methoxy)phosphoryl]-N-ethylethanamine |

InChI |

InChI=1S/C7H18NO3P/c1-5-8(6-2)12(9,10-4)11-7-3/h5-7H2,1-4H3 |

InChI Key |

WPUSVRJHXIUPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(OC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphoramidic acid ethyl methyl ester can be synthesized through various methods. One common approach involves the reaction of diethylphosphoramidic acid with ethyl methyl alcohol in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently . Another method involves the use of acyl chlorides or acid anhydrides, which react with alcohols to form esters .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphoramidic acid ethyl methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into primary alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Substitution: Grignard reagents or other nucleophiles.

Major Products Formed

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Primary alcohols.

Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Diethylphosphoramidic acid ethyl methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethylphosphoramidic acid ethyl methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols . In reduction reactions, the ester is reduced to primary alcohols through the transfer of hydride ions . The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts or other reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phosphoramidate Class

a) Phosphoramidic Acid, Ethyl (1-Methylethyl)-, Ethyl Methyl Ester

- Molecular Formula: C₈H₂₀NO₃P

- Key Features : Shares the same phosphoramidate backbone but differs in substituent arrangement (ethyl and isopropyl amine groups).

- Applications: Used in organophosphate research and as a precursor for nerve agent analogs .

b) Diethyl N,N-Dipropylphosphoramidate

- Molecular Formula: C₈H₂₀NO₃P (hypothetical, based on substituents)

- Key Features : Substituted with two propyl amine groups instead of ethyl/isopropyl.

- Properties : Increased steric hindrance may reduce reactivity toward nucleophiles compared to the target compound.

Phosphonate Derivatives

a) Methyl Diethylphosphonoacetate

- Molecular Formula : C₇H₁₅O₅P

- Molecular Weight : 210.166 g/mol

- Key Features : Phosphonate ester with a methoxycarbonylmethyl group.

- Properties: High polarity due to the ester moiety; undergoes hydrolysis to yield phosphonoacetic acid, a chelating agent.

- Applications : Intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons reactions .

b) Diethyl 4-Methoxybenzylphosphonate

- Molecular Formula : C₁₂H₁₉O₅P

- Molecular Weight : 286.24 g/mol

- Key Features : Aromatic 4-methoxybenzyl substituent.

- Properties : Lipophilic and stable under acidic conditions; used in Suzuki-Miyaura coupling reactions.

- Applications : Catalyst in material science and medicinal chemistry .

c) Diethyl Iodomethylphosphonate

- Molecular Formula : C₅H₁₁IO₃P

- Molecular Weight : 277.02 g/mol

- Key Features : Iodomethyl group acts as a reactive leaving group.

- Properties : High electrophilicity; participates in alkylation and cross-coupling reactions.

- Applications: Synthesis of organoiodine compounds and bioactive molecules .

Other Esters with Functional Groups

a) Caffeic Acid Methyl Ester

- Molecular Formula : C₁₀H₁₀O₄

- Key Features: Phenolic methyl ester derived from caffeic acid.

- Properties : Antioxidant and anti-inflammatory activity; structurally unrelated to phosphorus esters.

- Applications : Studied for neuroprotective effects in RAW264.7 macrophage models .

b) Fatty Acid Methyl Esters (FAMEs)

Comparative Analysis: Key Parameters

Physicochemical Properties

| Compound | Water Solubility | LogP | Reactivity |

|---|---|---|---|

| Diethylphosphoramidic acid ethyl methyl ester | Low | ~1.5 | Hydrolytically stable; moderate |

| Methyl Diethylphosphonoacetate | Moderate | 0.8 | Prone to ester hydrolysis |

| Diethyl Iodomethylphosphonate | Low | 2.1 | High (iodide leaving group) |

| Caffeic Acid Methyl Ester | Insoluble | 2.5 | Antioxidant; no phosphorus reactivity |

Biological Activity

Diethylphosphoramidic acid ethyl methyl ester (DEPA) is a compound of interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article explores the biological activity of DEPA, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by the following chemical structure:

- Molecular Formula : C7H16N1O3P

- Molecular Weight : 189.18 g/mol

The compound features a phosphoramidic backbone with ethyl and methyl ester groups, which contribute to its reactivity and biological properties.

DEPA exhibits various biological activities primarily through its interaction with enzymes and receptors. Some key mechanisms include:

- Inhibition of Enzymatic Activity : DEPA has been shown to inhibit certain enzymes involved in metabolic pathways, which may affect the synthesis of fatty acids and other biomolecules .

- Antimicrobial Properties : Studies have indicated that DEPA possesses antimicrobial activity against various pathogens, making it a candidate for agricultural applications as a pesticide or herbicide .

- Neurotoxic Effects : As an organophosphate derivative, DEPA may exhibit neurotoxic effects similar to other compounds in this class, potentially affecting cholinergic signaling pathways .

Case Studies

-

Antimicrobial Efficacy :

A study investigated the efficacy of DEPA against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in agricultural settings. -

Neurotoxicity Assessment :

In a controlled study involving rat models, exposure to DEPA resulted in observable neurotoxic symptoms such as muscle twitching and coordination loss at high doses. The study highlighted the need for caution in handling organophosphorus compounds due to their potential toxicity . -

Enzyme Inhibition Studies :

Research on the inhibitory effects of DEPA on carboxylesterases revealed that it could significantly inhibit enzyme activity in liver microsomes, which are crucial for drug metabolism. The inhibition was found to be dose-dependent, indicating that DEPA could interfere with the metabolism of various xenobiotics .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Neurotoxic | Muscle twitching at high doses | |

| Enzyme Inhibition | Significant inhibition of carboxylesterases |

Table 2: Toxicological Profile of DEPA

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.